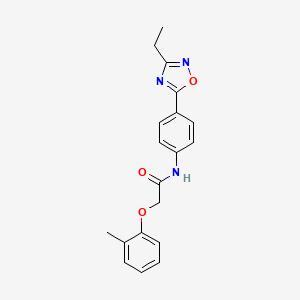
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and neurological disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional medicine in West Africa. CPP-109 has shown great potential in preclinical and clinical studies for the treatment of addiction to cocaine, methamphetamine, and alcohol.
Mechanism of Action
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide works by inhibiting the enzyme, histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibition has been shown to enhance the expression of genes involved in learning and memory, which may explain the therapeutic effects of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide on addiction and neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to increase the levels of the neurotransmitter, dopamine, in the brain, which is thought to be involved in the rewarding effects of drugs of abuse. N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is its specificity for HDAC inhibition, which reduces the risk of off-target effects. However, the synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its use in laboratory experiments.
Future Directions
There are a number of future directions for the development of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. One area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the exploration of the therapeutic potential of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel HDAC inhibitors based on the structure of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide may lead to the discovery of new drug candidates for the treatment of addiction and neurological disorders.
In conclusion, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a promising drug candidate for the treatment of addiction and neurological disorders. Its specificity for HDAC inhibition and promising preclinical and clinical results make it an attractive target for further research and development.
Synthesis Methods
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is synthesized by the reaction of ibogaine with phenylacetyl chloride and cyclopentylmagnesium bromide. The resulting compound is then treated with hydrochloric acid to form N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. The synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of addiction and neurological disorders. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In clinical trials, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to be safe and well-tolerated, with promising results in the treatment of cocaine and methamphetamine addiction.
properties
IUPAC Name |
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19(23)20-17-8-4-5-9-17/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQJDSYSWCBEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)
